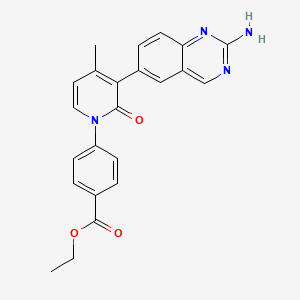
ethyl 4-(3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1(2H)-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate is a complex organic compound that features a quinazoline and pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline derivative, which is then coupled with a pyridine derivative. The final esterification step involves the reaction of the intermediate with ethyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment and as an inhibitor of specific enzymes.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine-protein kinases or vascular endothelial growth factor receptors, leading to the disruption of signaling pathways essential for cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate moiety.
Quinazoline derivatives: Compounds like 2-aminoquinazolin-4-one share the quinazoline core structure.
Pyridine derivatives: Compounds such as 4-methyl-2-oxopyridine share the pyridine core structure.
Uniqueness
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate is unique due to its combination of quinazoline and pyridine moieties, which confer specific chemical and biological properties. This combination is not commonly found in simpler esters or individual quinazoline and pyridine derivatives, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C23H20N4O3 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-22(29)15-4-7-18(8-5-15)27-11-10-14(2)20(21(27)28)16-6-9-19-17(12-16)13-25-23(24)26-19/h4-13H,3H2,1-2H3,(H2,24,25,26) |
Clave InChI |
JZTVWMNQNFKFGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C=CC(=C(C2=O)C3=CC4=CN=C(N=C4C=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















